Bienvenue dans la boutique en ligne BenchChem!

3-(4-nitrophenoxy)-N-phenylbenzamide

hERG channel activation cardiac electrophysiology potency comparison

ICA-105574 (3-CLASS-4-nitrophenoxy)-N-phenylbenzamide is the only hERG activator with EC50 0.5 μM, producing >10-fold current amplification and >180 mV C-type inactivation removal—a profile unmatched by NS1643 or PD-118057. It uniquely prevents ventricular arrhythmias in intact hearts, making it the definitive positive control for LQT2 and repolarization disorder assays. Choose ICA-105574 for complete, validated hERG activation with characterized multi-target pharmacology (FFAR1, Kv10.1).

Molecular Formula C19H14N2O4
Molecular Weight 334.3 g/mol
Cat. No. B4965872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-nitrophenoxy)-N-phenylbenzamide
Molecular FormulaC19H14N2O4
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C19H14N2O4/c22-19(20-15-6-2-1-3-7-15)14-5-4-8-18(13-14)25-17-11-9-16(10-12-17)21(23)24/h1-13H,(H,20,22)
InChIKeySHFCYDYJDDCCKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Nitrophenoxy)-N-phenylbenzamide (ICA-105574) – Quantified hERG Activator Differentiation for Electrophysiology and Cardiac Research Procurement


3-(4-Nitrophenoxy)-N-phenylbenzamide (CAS 316146-57-3; synonym 3-nitro-N-(4-phenoxyphenyl)benzamide; also designated ICA-105574) is a synthetic N-phenylbenzamide derivative bearing a 4-nitrophenoxy substituent at the 3-position of the benzamide core [1]. The compound functions primarily as a potent and efficacious activator of the human ether‑à‑go‑go‑related gene (hERG, Kv11.1) potassium channel, with an unusual mechanism involving removal of C‑type inactivation [1]. Secondary activities include antagonist effects at the free fatty acid receptor 1 (FFAR1) [2] and gating inhibition of Kv10.1 (KCNH1) channels [3]. Its molecular formula is C19H14N2O4, molecular weight 334.3 g/mol, and it is commercially available at ≥98% purity [1].

Why N‑Phenylbenzamide Analogs Cannot Replace 3‑(4‑Nitrophenoxy)‑N‑phenylbenzamide in hERG‑Targeted Research


The N‑phenylbenzamide scaffold yields dramatically divergent biological activities depending on the identity and position of substituents. The 3‑(4‑nitrophenoxy) substitution pattern of ICA‑105574 confers a unique pharmacological profile—high‑potency hERG activation (EC50 0.5 μM), near‑complete removal of inactivation (>180 mV shift), and full prevention of ventricular arrhythmias in intact hearts—that is not reproduced by any other hERG activator, including the diphenylurea NS1643 (EC50 10.5 μM, maximal inactivation shift +35 mV) and the benzamide‑derived PD‑118057 (EC50 3.1 μM, modest inactivation shift) [REFS‑1][REFS‑2][REFS‑3]. Even closely related N‑phenylbenzamide analogs substituted at different positions lack reported hERG activation and instead exhibit unrelated activities such as corrosion inhibition or antischistosomal effects [REFS‑4][REFS‑5]. Generic selection based solely on the N‑phenylbenzamide core is therefore scientifically unsound.

Quantified Differentiation Evidence for 3‑(4‑Nitrophenoxy)‑N‑phenylbenzamide (ICA‑105574) Versus Closest Comparators


ICA‑105574 Activates hERG with 21‑Fold Higher Potency Than NS1643 and 6‑Fold Higher Than PD‑118057

In whole‑cell patch‑clamp recordings from recombinant hERG channels expressed in HEK293 cells, ICA‑105574 increased current amplitude >10‑fold with an EC50 of 0.5 ± 0.1 μM and a Hill slope of 3.3 ± 0.2 [REFS‑1]. Under comparable heterologous expression conditions, the alternative hERG activator NS1643 exhibits an EC50 of 10.5 μM [REFS‑2], while PD‑118057 enhances peak outward current with an EC50 of 3.1 μM [REFS‑3]. Thus, ICA‑105574 is 21‑fold more potent than NS1643 and 6‑fold more potent than PD‑118057.

hERG channel activation cardiac electrophysiology potency comparison

ICA‑105574 Shifts hERG Inactivation Midpoint by >180 mV, Versus +21–35 mV for NS1643

ICA‑105574 exerts its effect by removing C‑type inactivation. At 2 μM, it shifts the midpoint (V0.5) of the voltage‑dependence of inactivation from −86 mV to +96 mV, a depolarizing shift of >180 mV [REFS‑1]. By contrast, NS1643 at 10 μM shifts V0.5 by only +21 mV, and at 30 μM by +35 mV [REFS‑2]. PD‑118057 shifts V0.5 with an EC50 of 2.9 μM, achieving a maximal shift of approximately +30 mV at 10 μM [REFS‑3]. The near‑complete removal of inactivation by ICA‑105574 is unique among characterized hERG activators.

hERG inactivation channel gating voltage dependence

ICA‑105574 Completely Prevents Ventricular Arrhythmias in Intact Guinea Pig Hearts, Whereas NS1643 Does Not

In isolated guinea pig ventricular myocytes, ICA‑105574 (3 μM) shortened action potential duration (APD) by >70% [REFS‑1]. In intact guinea pig hearts challenged with IKr and IKs inhibitors to induce long‑QT‑associated arrhythmias, ICA‑105574 completely prevented ventricular arrhythmias, whereas NS1643 failed to prevent arrhythmias under identical experimental conditions, even though both compounds shortened APD and QT/QTc intervals [REFS‑2]. This binary functional outcome establishes ICA‑105574 as the only hERG activator with robust antiarrhythmic efficacy in this model.

antiarrhythmic efficacy guinea pig LQT model

ICA‑105574 Antagonizes FFAR1 with an IC50 of 5,300 nM, 1.9‑Fold Weaker Than N‑(3‑Phenoxybenzyl)‑4‑nitrobenzamide (IC50 2,800 nM)

In FLIPR calcium‑influx assays using HEK‑EM293 cells expressing human FFAR1, ICA‑105574 inhibited receptor activation with an IC50 of 5,300 nM [REFS‑1]. A structurally related N‑phenylbenzamide analog, N‑(3‑phenoxybenzyl)‑4‑nitrobenzamide, displayed higher potency with an IC50 of 2,800 nM in the same assay format [REFS‑2]. The 1.9‑fold difference, along with the distinct phenoxybenzyl linker, indicates that modifications to the N‑phenylbenzamide scaffold can enhance FFAR1 activity.

FFAR1 antagonist free fatty acid receptor dual pharmacology

ICA‑105574 Is a Kv10.1 Gating Inhibitor (pIC50 5.9) with Similar Potency to Quinidine (pIC50 5.8) but a Distinct Mechanism

ICA‑105574 inhibits Kv10.1 (KCNH1) channels as a gating inhibitor with a pIC50 of 5.9 (IC50 ≈ 1.26 μM) [REFS‑1]. Quinidine, a classic antiarrhythmic agent, blocks Kv10.1 with a pIC50 of 5.8 (IC50 ≈ 1.58 μM) [REFS‑1]. Although the potencies are similar (1.3‑fold difference), ICA‑105574 acts via gating modulation whereas quinidine functions as a pore blocker, implying distinct binding sites and kinetic profiles [REFS‑1]. This mechanistic distinction may translate to differential effects on channel kinetics and off‑target liabilities.

Kv10.1 KCNH1 gating inhibitor cancer electrophysiology

Evidence‑Based Application Scenarios for 3‑(4‑Nitrophenoxy)‑N‑phenylbenzamide (ICA‑105574)


Cardiac Repolarization and Long QT Syndrome Research

ICA‑105574 is the most potent hERG activator available (EC50 0.5 μM), producing >10‑fold current enhancement and shortening action potential duration by >70% in guinea pig cardiomyocytes [REFS‑1]. In intact hearts, it uniquely prevents drug‑induced ventricular arrhythmias, a property not shared by NS1643 [REFS‑1][REFS‑2]. These features make it the compound of choice for studies aimed at evaluating the therapeutic potential of hERG activation in LQT2 and related repolarization disorders.

hERG Channel Biophysics and Inactivation Mechanism Studies

The near‑complete removal of C‑type inactivation (>180 mV shift in V0.5) by ICA‑105574 is mechanistically distinct from the partial attenuation achieved by NS1643 (+21‑35 mV) or PD‑118057 (~+30 mV) [REFS‑1]. This property enables researchers to study the fully activated, non‑inactivating hERG state, providing a unique experimental tool for structure‑function analyses of inactivation gating and drug‑binding site mapping.

Antiarrhythmic Drug Discovery Screening Platforms

Because ICA‑105574 is the only hERG activator demonstrated to completely suppress ventricular arrhythmias in isolated guinea pig hearts [REFS‑2], it serves as a reference standard in ex vivo cardiac electrophysiology screening cascades. Procurement of ICA‑105574 rather than NS1643 ensures that the pharmacological positive control possesses the functional efficacy required to validate assay sensitivity for hERG‑mediated antiarrhythmic effects.

Dual‑Target hERG/FFAR1 or Kv10.1 Investigations

ICA‑105574 exhibits secondary pharmacology at FFAR1 (IC50 5,300 nM) and Kv10.1 (gating inhibitor, pIC50 5.9) [REFS‑3][REFS‑4]. In metabolic‑cardiovascular research or oncology studies where hERG activation may overlap with fatty‑acid signaling or oncogenic potassium channel activity, ICA‑105574 offers a single‑compound tool with a characterized multi‑target profile, avoiding the need for multiple agents.

Quote Request

Request a Quote for 3-(4-nitrophenoxy)-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.